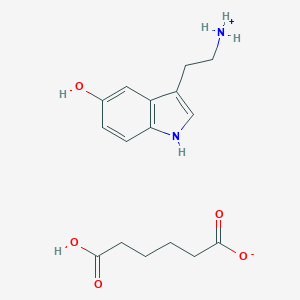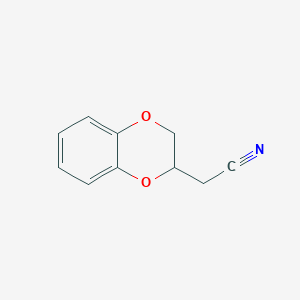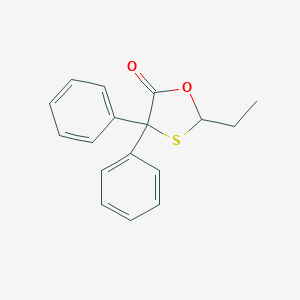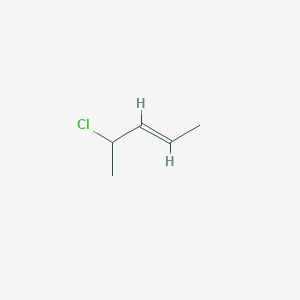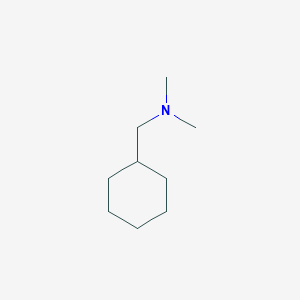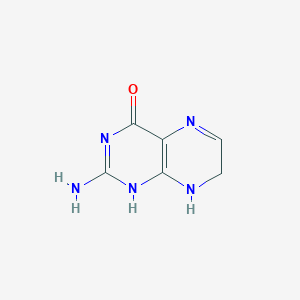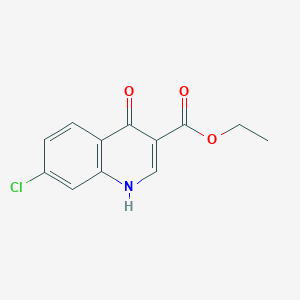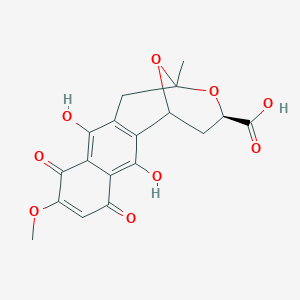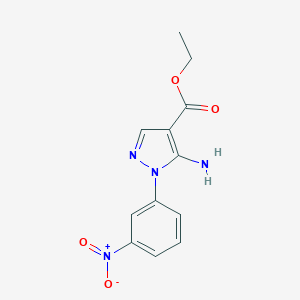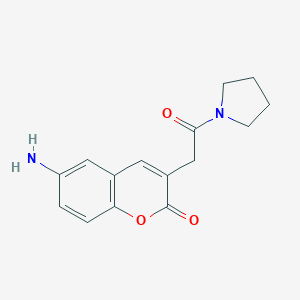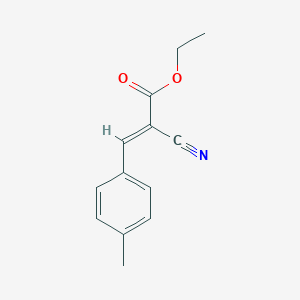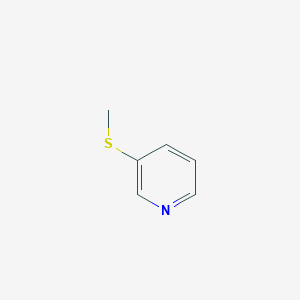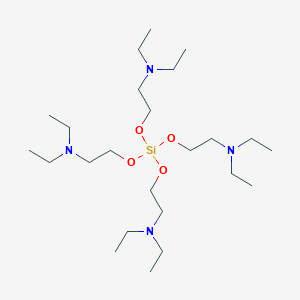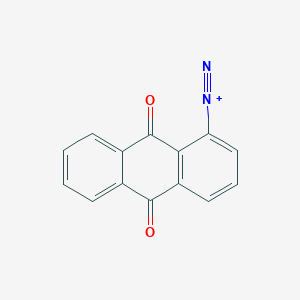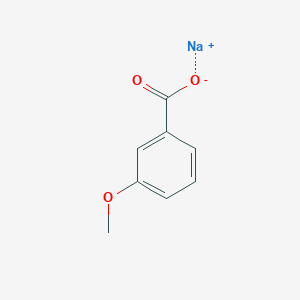
Sodium 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methoxybenzoate, also known as methyl 3-methoxybenzoate, is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly used in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of sodium 3-methoxybenzoate is not fully understood. However, it has been suggested that it may act as a nucleophile in certain reactions due to the presence of the methoxy group. It may also have antioxidant properties due to the presence of the benzoate moiety.
Efectos Bioquímicos Y Fisiológicos
Sodium 3-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been reported to have protective effects against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sodium 3-methoxybenzoate in lab experiments is its relatively low cost and ease of synthesis. It is also a stable compound that can be stored for extended periods of time. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the use of sodium 3-methoxybenzoate in scientific research. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine its mechanism of action and efficacy in treating inflammatory and pain-related conditions. Another area of interest is its potential as an antitumor agent. Additional studies are needed to determine its mechanism of action and efficacy in treating various types of cancer. Finally, its potential as an antioxidant and neuroprotective agent warrants further investigation.
Métodos De Síntesis
Sodium 3-methoxybenzoate can be synthesized through a simple reaction between 3-methoxybenzoic acid and sodium hydroxide. The reaction takes place in an aqueous solution and results in the formation of sodium 3-methoxybenzoate and water. The purity of the compound can be increased through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
Sodium 3-methoxybenzoate has a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a reagent in organic synthesis reactions, such as the synthesis of esters and amides.
Propiedades
Número CAS |
17264-90-3 |
|---|---|
Nombre del producto |
Sodium 3-methoxybenzoate |
Fórmula molecular |
C8H7NaO3 |
Peso molecular |
174.13 g/mol |
Nombre IUPAC |
sodium;3-methoxybenzoate |
InChI |
InChI=1S/C8H8O3.Na/c1-11-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
VGJQQAPCRPODIU-UHFFFAOYSA-M |
SMILES isomérico |
COC1=CC=CC(=C1)C(=O)[O-].[Na+] |
SMILES |
COC1=CC=CC(=C1)C(=O)[O-].[Na+] |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)[O-].[Na+] |
Sinónimos |
Sodium m-anisate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



